molecular formula C34H21Br2N3O6 B11119060 bis(4-{(E)-[(4-bromophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[(4-bromophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11119060
M. Wt: 727.4 g/mol
InChI Key: IRTYNBLEICJIMU-UHFFFAOYSA-N
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Description

BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is a complex organic compound that features a combination of bromophenyl and nitroterephtalate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE typically involves a multi-step process. One common method includes the formation of a Schiff base through the condensation of 4-bromobenzaldehyde with an amine, followed by the reaction with 2-nitroterephthalic acid. The reaction conditions often require a solvent such as methanol or ethanol and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine can introduce various functional groups .

Scientific Research Applications

BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers .

Mechanism of Action

The mechanism by which BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl groups can engage in various binding interactions with proteins and other biomolecules. These interactions can modulate biological pathways and lead to the observed effects .

Properties

Molecular Formula

C34H21Br2N3O6

Molecular Weight

727.4 g/mol

IUPAC Name

bis[4-[(4-bromophenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C34H21Br2N3O6/c35-25-6-10-27(11-7-25)37-20-22-1-14-29(15-2-22)44-33(40)24-5-18-31(32(19-24)39(42)43)34(41)45-30-16-3-23(4-17-30)21-38-28-12-8-26(36)9-13-28/h1-21H

InChI Key

IRTYNBLEICJIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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